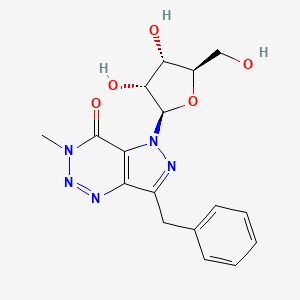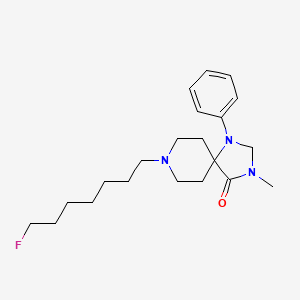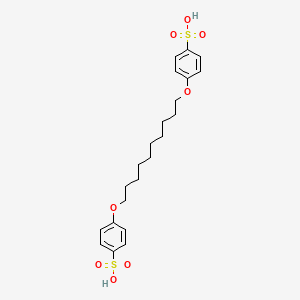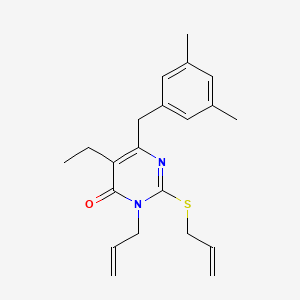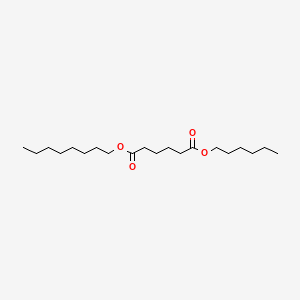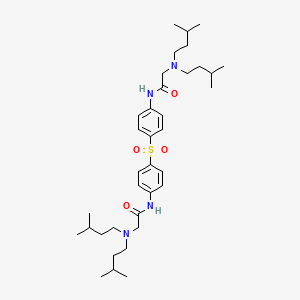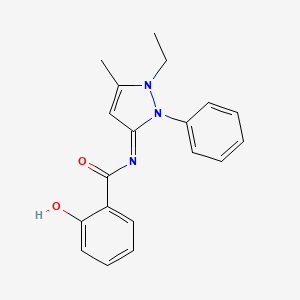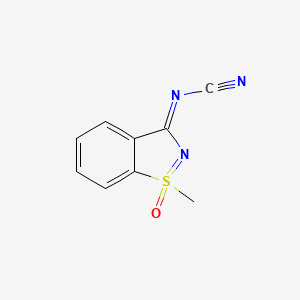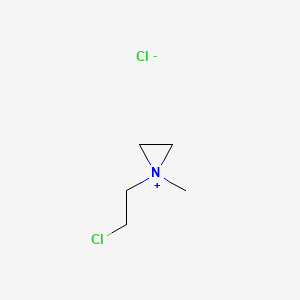
1-(2-Chloroethyl)-1-methylaziridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-1-methylaziridinium chloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aziridinium ring, which is a three-membered nitrogen-containing ring, and a chloroethyl group. The unique structure of this compound makes it a valuable reagent in synthetic chemistry and a potential therapeutic agent in medical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-1-methylaziridinium chloride can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with methyl aziridine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually obtained in crystalline form and subjected to rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloroethyl)-1-methylaziridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new aziridinium derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, yielding the corresponding amine.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Major Products Formed:
Substitution Products: Various aziridinium derivatives
Oxidation Products: Corresponding oxides
Reduction Products: Corresponding amines
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-1-methylaziridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules. Its unique structure allows for the formation of various aziridinium derivatives, which are valuable intermediates in synthetic chemistry.
Biology: The compound is studied for its potential biological activity, including its ability to interact with biological macromolecules such as DNA and proteins. It is used in the development of new therapeutic agents and as a tool for studying biochemical pathways.
Medicine: Research on this compound focuses on its potential as an anticancer agent. Its ability to form covalent bonds with DNA makes it a candidate for the development of chemotherapeutic drugs.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-1-methylaziridinium chloride involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules. The chloroethyl group can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This alkylation process is a key factor in its potential anticancer activity, as it can induce cell death in rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-1-methylaziridinium chloride can be compared with other similar compounds, such as:
Mechlorethamine: Both compounds contain a chloroethyl group and exhibit alkylating properties. mechlorethamine is primarily used as an antineoplastic agent, while this compound has broader applications in synthetic chemistry and biological research.
Chlorambucil: Similar to mechlorethamine, chlorambucil is an alkylating agent used in cancer treatment. It differs from this compound in its chemical structure and specific applications.
Chloroethane: While chloroethane also contains a chloroethyl group, it is primarily used as a refrigerant and a local anesthetic, highlighting the unique applications of this compound in research and medicine.
Eigenschaften
CAS-Nummer |
36375-20-9 |
|---|---|
Molekularformel |
C5H11Cl2N |
Molekulargewicht |
156.05 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-methylaziridin-1-ium;chloride |
InChI |
InChI=1S/C5H11ClN.ClH/c1-7(3-2-6)4-5-7;/h2-5H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CZTVEQPMTSHKIG-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CC1)CCCl.[Cl-] |
Verwandte CAS-Nummern |
57-54-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



